molecular formula C13H9NO2 B13336956 Methyl 3-(quinolin-6-yl)propiolate

Methyl 3-(quinolin-6-yl)propiolate

Cat. No.: B13336956
M. Wt: 211.22 g/mol
InChI Key: SYPKSNKPRNZOCH-UHFFFAOYSA-N
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Description

Methyl 3-(quinolin-6-yl)propiolate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(quinolin-6-yl)propiolate typically involves the reaction of quinoline derivatives with methyl propiolate. One common method is the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in the presence of sodium hydride in tetrahydrofuran (THF) . This reaction yields the desired compound with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(quinolin-6-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of methyl 3-(quinolin-6-yl)propiolate and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, interact with DNA, and modulate cellular signaling pathways . The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: Methyl 3-(quinolin-6-yl)propiolate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 3-quinolin-6-ylprop-2-ynoate

InChI

InChI=1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3

InChI Key

SYPKSNKPRNZOCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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